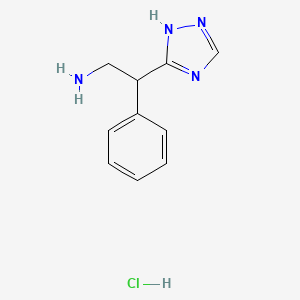

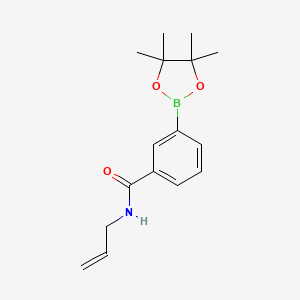

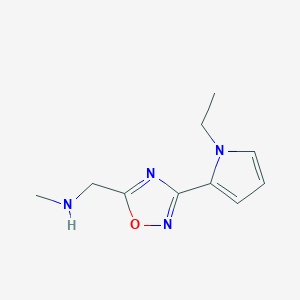

![molecular formula C11H15N5 B1473016 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine CAS No. 1565916-88-2](/img/structure/B1473016.png)

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine

Overview

Description

The compound “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . The InChI code for this compound is1S/C10H13N5.2ClH/c1-7-4-9-10 (14-5-8 (11)6-14)12-2-3-15 (9)13-7;;/h2-4,8H,5-6,11H2,1H3;2*1H . Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases . The molecular weight of this compound is 231.297 Da .Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors play a crucial role in understanding drug-drug interactions mediated by Cytochrome P450 (CYP) enzymes. Compounds like 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine could be relevant in the study of CYP isoform selectivity, which is vital for predicting potential drug interactions. Such inhibitors help in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Antioxidant and Mitochondrial Protective Effects

Oltipraz and its metabolites have been studied for their antioxidant mechanisms and their ability to protect mitochondria, which could be relevant for compounds with similar structures. These findings indicate the potential therapeutic applications of such compounds in mitochondrial protection and cell survival (Choi et al., 2010).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The study of regio-orientation and regioselectivity in the reactions leading to the formation of pyrazolo[1,5-a]pyrimidines provides insights into the synthetic applications of these compounds. Understanding the nucleophilicity of different groups within such molecules can guide the development of novel compounds with desired properties (Mohamed & Mahmoud, 2019).

Role in Synthesis of Heterocycles

Compounds featuring the pyrrolidine ring, such as this compound, are explored for their utility in synthesizing biologically active compounds. The versatility of the pyrrolidine scaffold in medicinal chemistry highlights its potential in drug discovery for treating various diseases (Li Petri et al., 2021).

Pyrazines in Food Safety

The formation and control of pyrazines during food processing are critical for food safety. Understanding the mechanisms of pyrazine generation can help in developing strategies to minimize the formation of harmful compounds while preserving the desired flavors in food products (Yu et al., 2021).

properties

IUPAC Name |

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-8-6-10-11(13-3-5-16(10)14-8)15-4-2-9(12)7-15/h3,5-6,9H,2,4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGQCASBMGSCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)N3CCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)

![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)

![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)